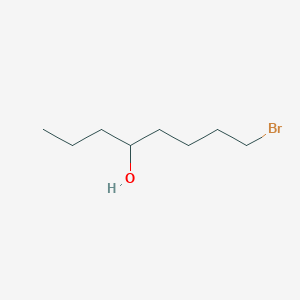

8-Bromooctan-4-OL

Description

8-Bromooctan-4-OL (C₈H₁₇BrO) is a brominated aliphatic alcohol with a hydroxyl group (-OH) at the fourth carbon and a bromine atom at the eighth carbon of an octane chain. This structural arrangement positions it as a mid-chain substituted alcohol, distinguishing it from terminal brominated alcohols like 8-bromo-1-octanol. The compound’s mid-chain hydroxyl group may influence its solubility, reactivity, and applications in organic synthesis, particularly in constructing liquid crystalline materials or surfactants .

Properties

CAS No. |

832726-82-6 |

|---|---|

Molecular Formula |

C8H17BrO |

Molecular Weight |

209.12 g/mol |

IUPAC Name |

8-bromooctan-4-ol |

InChI |

InChI=1S/C8H17BrO/c1-2-5-8(10)6-3-4-7-9/h8,10H,2-7H2,1H3 |

InChI Key |

MWDMSPOULDNKEV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCCBr)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Substrate : 7-Octen-4-ol (or analogous unsaturated alcohols).

- Reagents : Anhydrous HBr gas or 48% aqueous HBr.

- Solvent : Dimethylformamide (DMF) or ethanol.

- Temperature : 80–120°C.

- Catalyst : Radical initiators (e.g., peroxides) for anti-Markovnikov selectivity.

In a representative procedure, 7-octen-4-ol is dissolved in DMF, and HBr gas is bubbled through the solution at 110°C for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and the crude product is purified by vacuum distillation or column chromatography. Yields typically range from 65% to 78%, depending on the purity of the starting material and reaction conditions.

Bromination of Octan-4-OL Derivatives

Direct bromination of octan-4-OL derivatives presents challenges due to the competing substitution or elimination reactions. However, selective bromination at the terminal carbon can be achieved through protective group strategies.

Protective Group Approach

Silyl Ether Protection :

Deprotection :

- The silyl ether is cleaved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding this compound.

This method achieves regioselectivity but requires stringent anhydrous conditions. Reported yields are modest (40–55%) due to side reactions during bromination.

Catalytic Methods in Micellar Systems

Recent advances in micellar catalysis have enabled efficient brominations under aqueous conditions. For instance, cobalt-catalyzed reactions in dodecyltrimethylammonium chloride (DTAC) micelles facilitate radical-mediated brominations at ambient temperatures.

Procedure and Performance

- Substrate : Octan-4-ol.

- Catalyst : Vitamin B₁₂ (cobalamin) or cobalt porphyrin complexes.

- Bromine Source : Sodium bromide (NaBr) or lithium bromide (LiBr).

- Solvent : Water with DTAC surfactant (70 μmol/mL).

- Temperature : 25–40°C.

In this system, the micellar environment enhances the solubility of hydrophobic substrates and stabilizes reactive intermediates. The reaction proceeds via a radical chain mechanism, with bromine atoms abstracting hydrogen from the terminal carbon (C8) of octan-4-ol. Yields of this compound under these conditions reach 70–85%, with minimal byproducts.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthesis route:

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Hydrobromination | 65–78 | High regioselectivity, simple setup | Requires unsaturated starting material |

| Phosphonium Ylide | 50–60 | Modular for diverse olefins | Multi-step, low overall yield |

| Protective Group Bromination | 40–55 | Selective terminal bromination | Complex protective group chemistry |

| Micellar Catalysis | 70–85 | Eco-friendly, high efficiency | Requires specialized catalysts |

Chemical Reactions Analysis

Types of Reactions

8-Bromooctan-4-OL undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, amines

Oxidizing Agents: Potassium permanganate, chromium trioxide

Solvents: Chloroform, ethanol

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 8-aminooctan-4-OL or 8-hydroxyoctan-4-OL can be formed.

Oxidation Products: Oxidation of the hydroxyl group results in the formation of 8-bromooctanal.

Scientific Research Applications

8-Bromooctan-4-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromooctan-4-OL involves its interaction with molecular targets through its bromine and hydroxyl functional groups. These interactions can lead to the modification of biological molecules, affecting their function and activity. The compound can also participate in various chemical pathways, leading to the formation of new products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 8-Bromooctan-4-OL with key structural analogs, highlighting differences in substituent positions, functional groups, and properties:

Key Observations:

Substituent Position Effects: The mid-chain hydroxyl in this compound reduces its solubility in polar solvents compared to terminal analogs like 8-bromo-1-octanol. This steric effect also limits its reactivity in nucleophilic substitutions . In contrast, 8-bromo-1-octanol’s terminal -OH facilitates hydrogen bonding, enhancing its utility in aqueous-phase reactions .

Functional Group Diversity: 8-Amino-1-octanol’s amino group enables dual reactivity (e.g., forming amides or quaternary ammonium salts), whereas this compound’s bromine is more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) . Aromatic brominated compounds like 4-bromo-3-methylbenzoic acid exhibit distinct reactivity (e.g., electrophilic substitution) compared to aliphatic brominated alcohols .

Safety and Handling: Brominated alcohols generally require stringent safety measures. For example, 8-bromo-1-octanol synthesis mandates respiratory protection due to volatile intermediates , while 2-butyl-1-octanol necessitates impervious gloves to prevent dermal exposure .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-Bromooctan-4-OL, and what purification methods are effective?

- Methodological Answer : The synthesis typically involves bromination of octan-4-ol derivatives. For example, in analogous compounds like 4’-((8-Bromooctyl)oxy)-[1,1’-biphenyl]-4-carbonitrile, bromination is achieved using hydrobromic acid (HBr) with a catalyst (e.g., sulfuric acid) under controlled temperatures (40–60°C). Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures). Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying intermediate and final product purity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to its potential toxicity and irritancy (based on structurally similar brominated compounds), researchers must use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of vapors. Proper disposal requires neutralization of residual bromine content before disposal in approved chemical waste containers .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Proton NMR (¹H-NMR) and carbon-13 NMR (¹³C-NMR) are primary tools for confirming the structure, particularly the position of the bromine and hydroxyl groups. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹). Mass spectrometry (MS) with electron ionization (EI) confirms molecular weight and bromine isotopic patterns. Cross-referencing with literature data is critical for validation .

Advanced Research Questions

Q. How can reaction yields be optimized for alkylation reactions using this compound as an intermediate?

- Methodological Answer : Yield optimization requires systematic variation of reaction parameters:

- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions.

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) may enhance reactivity.

- Temperature control : Gradual heating (e.g., 50–80°C) prevents side reactions like elimination.

Post-reaction, use preparative HPLC or recrystallization to isolate high-purity products .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR peaks) may arise from impurities or stereochemical complexities. Resolve these by:

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Isotopic labeling : Use deuterated analogs to track specific functional groups.

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values. Document discrepancies and refine synthetic protocols iteratively .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Scaling introduces issues like exothermic bromination and purification bottlenecks. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.